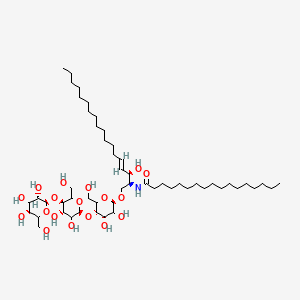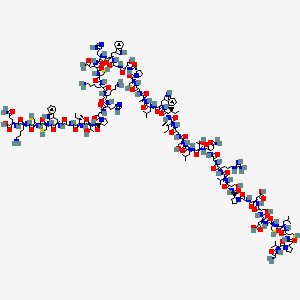
Odoriflavene
Vue d'ensemble
Description
Odoriflavene is a phenolic compound isolated from the herbs of Millettia dielsiana . It has been shown to inhibit platelet aggregation and has been studied in the treatment of cancer, cardiovascular disorders, and blood disorders . Odoriflavene inhibits fatty acid oxidation by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2) .
Molecular Structure Analysis
Odoriflavene has a molecular weight of 300.31 and a molecular formula of C17H16O5 . Its structure includes a phenolic compound found in the root heartwood of Dalbergia odorifera T. Chen (Leguminosae) .Physical And Chemical Properties Analysis
Odoriflavene has a molecular weight of 300.31 and a molecular formula of C17H16O5 . It is a powder in physical form . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Antioxidant Activities and Inhibition Effects
Odoriflavene, isolated from the root of Dalbergia odorifera T. Chen, demonstrates significant antioxidant activities. In a study conducted by Yu, Wang, and Yang (2007), odoriflavene was one of four compounds tested for its effect on the glutathione level in rat lenses under UV irradiation. This research highlights the compound's potential in protecting against oxidative stress and UV-induced damage. The study also found that odoriflavene showed cytotoxic activity against human neuroblastoma cells, indicating its potential use in therapeutic applications (Yu, Wang, & Yang, 2007).
Inhibition of Prostaglandin Biosynthesis
Odoriflavene, as part of its diverse bioactivities, has been shown to inhibit prostaglandin biosynthesis. This finding stems from research on compounds extracted from Dalbergia odorifera, where odoriflavene was identified as an effective inhibitor. This property is particularly significant given the role of prostaglandins in inflammation and pain, suggesting odoriflavene's potential use in anti-inflammatory therapies (Goda, Kiuchi, Shibuya, & Sankawa, 1985).
Analytical Tools for Food Flavours
While not directly studying odoriflavene, Stephan, Bücking, and Steinhart (2000) discussed the importance of analytical tools in flavor research, including the analysis of compounds like odoriflavene. Understanding such compounds' sensory properties is crucial for their application in food science and technology (Stephan, Bücking, & Steinhart, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for Odoriflavene research are not mentioned in the search results, it’s clear that its potential therapeutic effects in the treatment of cancer, cardiovascular disorders, and blood disorders warrant further investigation . Additionally, its mechanism of action involving the inhibition of fatty acid oxidation suggests potential applications in metabolic disease research.
Propriétés
IUPAC Name |
3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZKTMJLZNFNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




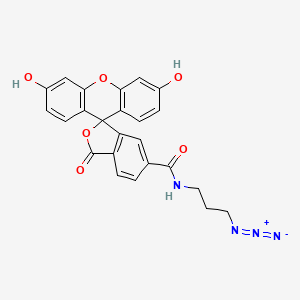
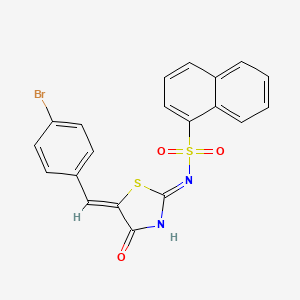
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)
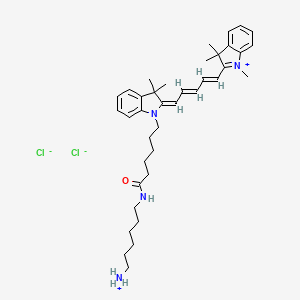



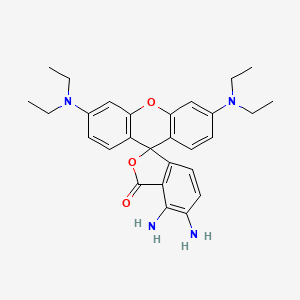
![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)


